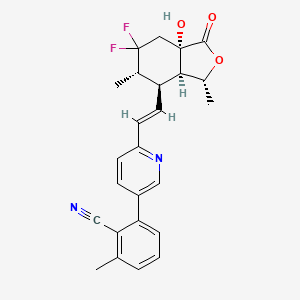![molecular formula C20H21BrN4O2 B14888571 8-bromo-3-({(E)-[(1R)-2,4,6-trimethylcyclohex-3-en-1-yl]methylidene}amino)-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione](/img/structure/B14888571.png)
8-bromo-3-({(E)-[(1R)-2,4,6-trimethylcyclohex-3-en-1-yl]methylidene}amino)-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Bromo-3-(((E)-((1R)-2,4,6-trimethylcyclohex-3-en-1-yl)methylene)amino)-1,5-dihydro-2H-pyrimido[5,4-b]indole-2,4(3H)-dione is a complex organic compound that belongs to the class of pyrimidoindoles. This compound is characterized by its unique structure, which includes a bromine atom, a trimethylcyclohexene moiety, and a pyrimidoindole core. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-3-(((E)-((1R)-2,4,6-trimethylcyclohex-3-en-1-yl)methylene)amino)-1,5-dihydro-2H-pyrimido[5,4-b]indole-2,4(3H)-dione typically involves multi-step organic reactions. One common approach is the condensation of a brominated indole derivative with a cyclohexenone derivative under basic conditions. The reaction is usually carried out in the presence of a suitable base such as potassium carbonate or sodium hydride, and an appropriate solvent like dimethylformamide or tetrahydrofuran. The reaction mixture is then heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
8-Bromo-3-(((E)-((1R)-2,4,6-trimethylcyclohex-3-en-1-yl)methylene)amino)-1,5-dihydro-2H-pyrimido[5,4-b]indole-2,4(3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of derivatives with different functional groups replacing the bromine atom.
Applications De Recherche Scientifique
8-Bromo-3-(((E)-((1R)-2,4,6-trimethylcyclohex-3-en-1-yl)methylene)amino)-1,5-dihydro-2H-pyrimido[5,4-b]indole-2,4(3H)-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 8-Bromo-3-(((E)-((1R)-2,4,6-trimethylcyclohex-3-en-1-yl)methylene)amino)-1,5-dihydro-2H-pyrimido[5,4-b]indole-2,4(3H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
8-Bromo-3-(((E)-((1R)-2,4,6-trimethylcyclohex-3-en-1-yl)methylene)amino)-1,5-dihydro-2H-pyrimido[5,4-b]indole-2,4(3H)-dione: The parent compound.
8-Chloro-3-(((E)-((1R)-2,4,6-trimethylcyclohex-3-en-1-yl)methylene)amino)-1,5-dihydro-2H-pyrimido[5,4-b]indole-2,4(3H)-dione: A similar compound with a chlorine atom instead of bromine.
8-Methyl-3-(((E)-((1R)-2,4,6-trimethylcyclohex-3-en-1-yl)methylene)amino)-1,5-dihydro-2H-pyrimido[5,4-b]indole-2,4(3H)-dione: A similar compound with a methyl group instead of bromine.
Uniqueness
The presence of the bromine atom in 8-Bromo-3-(((E)-((1R)-2,4,6-trimethylcyclohex-3-en-1-yl)methylene)amino)-1,5-dihydro-2H-pyrimido[5,4-b]indole-2,4(3H)-dione imparts unique reactivity and biological properties compared to its analogs. The bromine atom can participate in specific interactions and reactions that are not possible with other substituents, making this compound particularly valuable in certain research and industrial applications.
Propriétés
Formule moléculaire |
C20H21BrN4O2 |
|---|---|
Poids moléculaire |
429.3 g/mol |
Nom IUPAC |
8-bromo-3-[(E)-[(1R)-2,4,6-trimethylcyclohex-3-en-1-yl]methylideneamino]-1,5-dihydropyrimido[5,4-b]indole-2,4-dione |
InChI |
InChI=1S/C20H21BrN4O2/c1-10-6-11(2)15(12(3)7-10)9-22-25-19(26)18-17(24-20(25)27)14-8-13(21)4-5-16(14)23-18/h4-6,8-9,11-12,15,23H,7H2,1-3H3,(H,24,27)/b22-9+/t11?,12?,15-/m0/s1 |
Clé InChI |
NYWPAKLNECOAEP-MCTNZJBGSA-N |
SMILES isomérique |
CC1CC(=CC([C@@H]1/C=N/N2C(=O)C3=C(C4=C(N3)C=CC(=C4)Br)NC2=O)C)C |
SMILES canonique |
CC1CC(=CC(C1C=NN2C(=O)C3=C(C4=C(N3)C=CC(=C4)Br)NC2=O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1S,2R,3S,4R)-4-(7-Amino-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)cyclopentane-1,2,3-triol](/img/structure/B14888490.png)

![tert-Butyl ((1R,3S)-3-(trifluoromethyl)-8-azaspiro[4.5]decan-1-yl)carbamate](/img/structure/B14888504.png)

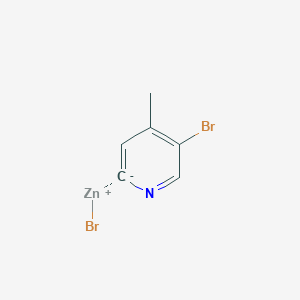
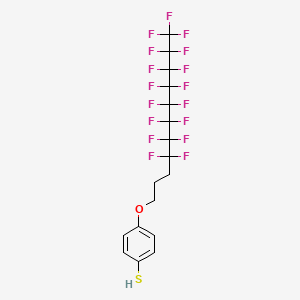
![2-Hydroxy-6-azabicyclo[3.2.1]Octan-7-one](/img/structure/B14888523.png)
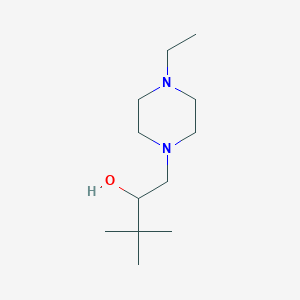
![4-{[3-Carbamoyl-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino}-4-oxobutanoic acid](/img/structure/B14888542.png)
![1-(1-(Fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl)ethanone](/img/structure/B14888547.png)
![tert-Butyl 6,8-dibromo-2H-pyrido[3,2-b][1,4]oxazine-4(3H)-carboxylate](/img/structure/B14888550.png)
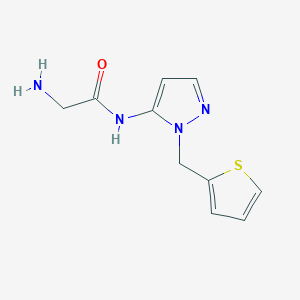
![6-(5-butyl-1H-pyrazol-3-yl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14888562.png)
